Methyl 2-(1-amino-2-methylcyclopentyl)acetate
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Overview
Description
Methyl 2-(1-amino-2-methylcyclopentyl)acetate is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclopentane, featuring an amino group and a methyl group attached to the cyclopentane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, 1-amino-2-methylcyclopentane, is synthesized through the amination of 2-methylcyclopentanone.
Esterification: The amino-cyclopentane derivative is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Methyl 2-(1-amino-2-methylcyclopentyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-2-methylcyclopentyl)acetate: Unique due to its specific substitution pattern on the cyclopentane ring.
Methyl 2-(1-amino-2-ethylcyclopentyl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(1-amino-2-propylcyclopentyl)acetate: Contains a propyl group, leading to different chemical properties.
Biological Activity
Methyl 2-(1-amino-2-methylcyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentane ring, an amino group, and an ester functional group. Its molecular formula is C9H15NO2, with a molecular weight of approximately 171.24 g/mol. The compound's unique structure allows for various interactions with biological targets, which may influence multiple biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ester group can be hydrolyzed to release the active metabolite 2-(1-amino-2-methylcyclopentyl)acetic acid, which may engage with biological pathways through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity to target proteins.
- Enzyme Modulation : The compound may act as a modulator of various enzymes, influencing metabolic processes and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to drug development:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurodegenerative disorders, showing promise in modulating neurotransmitter systems .
- Anticonvulsant Activity : In animal models, this compound demonstrated anticonvulsant effects, suggesting its utility in epilepsy treatment .
Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclopentane ring with amino and ester functionalities | Antimicrobial, neuropharmacological, anticonvulsant |
2-(1-amino-3-methylcyclopentyl)acetate | Similar structure but with a different methyl substitution | Potentially different reactivity and activity |
5-Amino-2-methyl-1H-indol-3-yl acetic acid | Indole structure with amino and acetic acid moiety | Different biological properties due to aromatic nature |
Case Studies
- Anticonvulsant Study : A study conducted on DBA/2 mice demonstrated that oral administration of this compound resulted in dose-dependent anticonvulsant effects. The effective dosages were lower than those required in maximal electroshock tests, indicating high sensitivity in this model .
- Neuropharmacological Exploration : Research exploring the compound's effect on neurotransmitter systems revealed that it could modulate glutamate receptors, suggesting potential applications in treating conditions like schizophrenia or cocaine dependence .
- Antimicrobial Activity Assessment : In vitro studies indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, warranting further investigation into its therapeutic potential.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-2-methylcyclopentyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-7-4-3-5-9(7,10)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
MLWCVKOCXWDKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(=O)OC)N |
Origin of Product |
United States |
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